molecular formula C14H26N2O4 B2587326 Di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate CAS No. 1217414-36-2

Di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate

Cat. No.: B2587326
CAS No.: 1217414-36-2
M. Wt: 286.372
InChI Key: WYHIDLUJJCKLAH-UHFFFAOYSA-N
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Description

Di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate is a chemical compound with the CAS number 1217414-36-2 . The molecule contains a total of 46 bonds, including 20 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 1 three-membered ring, 2 (thio-) carbamate(s) (aliphatic), and 1 N hydrazine(s) .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H26N2O4/c1-13(2,3)19-11(17)15-16(9-10-7-8-10)12(18)20-14(4,5)6/h10H,7-9H2,1-6H3,(H,15,17) . This indicates that the molecule is composed of 14 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 286.37 . No further physical and chemical properties are available in the retrieved data.

Scientific Research Applications

Synthesis and Derivative Formation

Di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate is a versatile compound in synthetic organic chemistry, serving as a precursor for various hydrazine derivatives. It has been shown to be an efficient reagent for the alkylation of di-tert-butyl hydrazine-1,2-dicarboxylate, leading to mono- or di-substituted hydrazine derivatives under mild conditions. These derivatives can be further manipulated to create trisubstituted hydrazines, showcasing the compound's utility in facilitating complex synthetic pathways (Rasmussen, 2006).

Reaction with Difunctional Nucleophiles

The reactivity of this compound and its analogs towards difunctional nucleophiles has been explored, revealing diverse reaction outcomes. These reactions provide insight into the influence of the ester moieties on the compound's behavior, leading to the formation of novel hydrazine and hydrazone derivatives. Such studies underscore the importance of this compound in understanding the nuanced chemistry of cyclic and acyclic hydrazine derivatives (Gein, Gein, Potemkin, & Kriven’ko, 2004).

Metal-Catalyzed Reactions

Investigations into metal-catalyzed reactions involving this compound have demonstrated its utility in hydrohydrazination and hydroazidation of olefins. These reactions highlight the compound's role in the synthesis of hydrazines and azides, contributing to a broader understanding of hydroamination chemistry and the development of new synthetic methods for functionalizing olefins (Waser, Gášpár, Nambu, & Carreira, 2006).

Structural Studies and Characterization

Structural studies and characterization of derivatives of this compound have provided valuable insights into its chemical behavior and potential applications. These studies include crystal structure analyses and investigations into the compound's interactions with other chemical entities, further elucidating its role in synthetic chemistry and material science (Villiers, Thuéry, & Ephritikhine, 2006).

Properties

IUPAC Name

tert-butyl N-(cyclopropylmethyl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)15-16(9-10-7-8-10)12(18)20-14(4,5)6/h10H,7-9H2,1-6H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHIDLUJJCKLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN(CC1CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of cyclopropylmethanol (7.15 mL, 90 mmol), di-tert-butyl hydrazine-1,2-dicarboxylate (6.30 g, 27.1 mmol) and triphenylphosphine (28.5 g, 109 mmol) in THF (100 mL) was added (E)-di-tert-butyl diazene-1,2-dicarboxylate (25 g, 109 mmol) in portions at ambient temperature. The reaction mixture was concentrated and allowed to stand overnight. The white solid (PPh3O) precipitated was filtered off and the filtrate was purified by flash chromatography (silica gel, EtOAc in Hexane in 5-25% gradient) to yield 27.5 g (96%) of the title compound.
Quantity
7.15 mL
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
28.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Yield
96%

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